molecular formula C6H5Cl2N B155031 5-Chloro-2-(chloromethyl)pyridine CAS No. 10177-24-9

5-Chloro-2-(chloromethyl)pyridine

Cat. No.: B155031
CAS No.: 10177-24-9
M. Wt: 162.01 g/mol
InChI Key: JTTKXEIHKDSIRC-UHFFFAOYSA-N
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Description

5-Chloro-2-(chloromethyl)pyridine: is an organic compound with the molecular formula C6H5Cl2N. It is a chlorinated derivative of pyridine and is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. This compound is known for its role in the production of neonicotinoid insecticides, such as imidacloprid, which are widely used in agriculture .

Mechanism of Action

Target of Action

5-Chloro-2-(chloromethyl)pyridine is primarily used as an intermediate in the synthesis of various pharmaceutical compounds and neonicotinoid pesticides . It is particularly important in the production of imidacloprid and acetamiprid , which are insecticides that act on the nicotinic acetylcholine receptor (nAChR) in the nervous system of insects.

Mode of Action

The compounds it helps synthesize, such as imidacloprid and acetamiprid, act as agonists to the nachr, causing overstimulation of the nervous system in insects, leading to paralysis and death .

Biochemical Pathways

As an intermediate, this compound is involved in the synthesis pathways of various compounds. For instance, it is used in the production of imidacloprid and acetamiprid, which affect the biochemical pathway involving the nAChR in insects .

Pharmacokinetics

It is known to be insoluble in water , which could impact its absorption and distribution in biological systems. It’s also important to note that the pharmacokinetic properties of the final products it helps synthesize would be more relevant in a biological context.

Result of Action

They cause overstimulation of the insect nervous system, leading to paralysis and death .

Action Environment

The action of this compound is primarily in the chemical reactions during the synthesis of other compounds. Environmental factors such as temperature, pH, and the presence of other reactants can influence these reactions. As it is insoluble in water , its stability and reactivity may also be affected by the solvent used in the reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Chlorination of 2-Chloro-5-methylpyridine: One common method involves the chlorination of 2-chloro-5-methylpyridine in the presence of a catalyst.

    Cyclopentadiene-Acrolein Route: Another method involves the reaction of cyclopentadiene with acrolein, followed by chlorination and cyclization to form 5-chloro-2-(chloromethyl)pyridine.

Industrial Production Methods: Industrial production often involves the chlorination of 2-chloro-5-methylpyridine using chlorine gas in the presence of a catalyst. The reaction is conducted in a chlorination reactor, where the reactants are heated and chlorine gas is continuously introduced. The product is then purified through distillation and crystallization .

Scientific Research Applications

Chemistry: 5-Chloro-2-(chloromethyl)pyridine is widely used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the production of various heterocyclic compounds .

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize pharmaceutical agents, including antiviral and anticancer drugs. Its derivatives have shown potential in inhibiting certain enzymes and receptors involved in disease pathways .

Industry: In the agrochemical industry, this compound is a key intermediate in the production of neonicotinoid insecticides, which are effective against a wide range of pests. These insecticides work by targeting the nicotinic acetylcholine receptors in insects .

Properties

IUPAC Name

5-chloro-2-(chloromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N/c7-3-6-2-1-5(8)4-9-6/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTKXEIHKDSIRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40561206
Record name 5-Chloro-2-(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10177-24-9
Record name 5-Chloro-2-(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirring solution of (5-chloropyridin-2-yl)methanol (840 mg, 5.8 mmol) in dichloromethane (10 mL) at 0° C. under argon was added thionyl chloride (0.64 mL, 8.77 mmol), followed by 4 drops of DMF (white precipitate formed). The reaction mixture was allowed to stir at room temperature for 1 h. The reaction mixture was concentrated to a white solid. The solid thus obtained was cooled in an ice bath before EtOAc (20 mL) and water (20 mL) and then 10% aqueous Na2CO3 solution (20 mL) were added. The organic layer was separated, washed with saturated aqueous NaCl, dried (MgSO4), filtered and concentrated to obtain 840 mg of the title compound as a light brown gum. HPLC/MS: retention time=2.392 min, [M+H]+=162.
Quantity
840 mg
Type
reactant
Reaction Step One
Quantity
0.64 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a mixture of (5-chloro-pyridine-2-yl)-methanol (706 mg, 4.92 mmol) described in Manufacturing Example 63-1-1 and dichloromethane (70 mL) was added thionyl chloride (539 μL, 7.38 mmol), which was stirred for 1 hour at room temperature. Saturated aqueous sodium hydrogencarbonate solution was added to the reaction mixture, which was then extracted with dichloromethane. The organic layer was separated, washed with water and saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under a reduced pressure to obtain the title compound (620.0 mg, 78%).
Quantity
706 mg
Type
reactant
Reaction Step One
Quantity
539 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Four
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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